Bicyclo[4.4.4]tetradec-1-ene
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Overview
Description
Bicyclo[4.4.4]tetradec-1-ene is an organic compound with the molecular formula C14H24. It is a bicyclic compound, meaning it contains two interconnected rings. The structure of this compound consists of three ten-membered rings, one of which contains a double bond . This unique structure gives the compound interesting chemical properties and makes it a subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.4]tetradec-1-ene can be achieved through several methods. One approach involves the preparation of 6-(4-butanol)-cyclodecan-1-one, which is then subjected to intramolecular coupling reactions. This method often employs zero-valent titanium as a catalyst . Another approach involves the cyclization of derivatives of cyclodecanone, such as 6-(4-oxobutylidene)cyclodecan-1-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up for industrial purposes, with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.4.4]tetradec-1-ene undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents like hydrogen gas in the presence of a catalyst for reduction, and halogens or other electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
Bicyclo[4.4.4]tetradec-1-ene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bicyclo[4.4.4]tetradec-1-ene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in its bicyclic structure and the presence of the double bond. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular membranes and enzymes, affecting their function .
Comparison with Similar Compounds
Bicyclo[4.4.4]tetradec-1-ene can be compared to other bicyclic compounds, such as Bicyclo[3.3.1]nonane and Bicyclo[2.2.2]octane. These compounds share the characteristic of having interconnected rings but differ in the number of carbon atoms and the arrangement of the rings . This compound is unique due to its three ten-membered rings and the presence of a double bond, which imparts distinct chemical properties and reactivity.
List of Similar Compounds
- Bicyclo[3.3.1]nonane
- Bicyclo[2.2.2]octane
- Bicyclo[4.4.0]decane
These compounds serve as useful comparisons to highlight the unique features of this compound.
Properties
CAS No. |
77159-19-4 |
---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
bicyclo[4.4.4]tetradec-1-ene |
InChI |
InChI=1S/C14H24/c1-2-8-14-11-5-3-9-13(7-1)10-4-6-12-14/h7,14H,1-6,8-12H2 |
InChI Key |
ZSRCFDZQKBWQHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CCCCC(C1)CCCC2 |
Origin of Product |
United States |
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